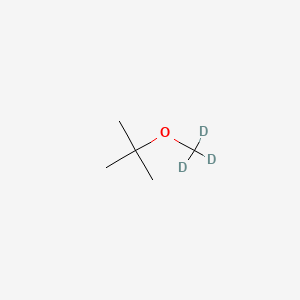

tert-Butyl methyl-d3 ether

Description

Significance of Isotopic Labeling in Mechanistic Elucidation

Isotopic labeling is a powerful technique used to track the journey of an atom or a group of atoms through a chemical reaction or a metabolic pathway. pressbooks.pubstudysmarter.co.ukwikipedia.org By substituting one or more atoms in a reactant molecule with a specific isotope, scientists can follow the labeled atom's position in the reaction products. pressbooks.pubwikipedia.org This process provides invaluable information about the sequence of bond-breaking and bond-forming events, which is the essence of a reaction mechanism. pressbooks.pub

The use of deuterium (B1214612), the stable isotope of hydrogen, is particularly common in organic chemistry and biochemistry. pressbooks.pubscielo.org.mx Because deuterium has the same number of protons and electrons as hydrogen, it behaves in a nearly identical chemical manner, ensuring it does not fundamentally alter the reaction being studied. pressbooks.pubwikidoc.org However, its greater mass, due to an additional neutron, allows it to be distinguished from hydrogen using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). pressbooks.pubwikidoc.org

A key aspect of using deuterium labeling in mechanistic studies is the Deuterium Kinetic Isotope Effect (KIE) . researchgate.netlibretexts.org This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, it requires more energy to break a C-D bond, leading to a slower reaction rate when this bond cleavage is part of the rate-determining step. libretexts.orgbeilstein-journals.org By comparing the rate of a reaction with a deuterated substrate (k_D) to that of the non-deuterated version (k_H), researchers can calculate the KIE (k_H/k_D). A significant KIE (typically greater than 2) indicates that the C-H bond is broken in the slowest, rate-limiting step of the reaction, providing critical insight into the reaction's mechanism. researchgate.netlibretexts.org This method has been crucial for understanding a wide range of chemical events, including hydrogenation, oxidation, and enzyme-catalyzed reactions. numberanalytics.comescholarship.orgnih.gov

Theoretical Frameworks of Stable Isotope Chemistry and Deuterium Incorporation

The principles of stable isotope chemistry are rooted in the subtle physical differences between isotopes of the same element. elementar.co.ukuni-graz.at Isotopes are atoms that share the same number of protons but have different numbers of neutrons, resulting in different atomic masses. uni-graz.at While chemically identical, the mass difference between stable isotopes like hydrogen (¹H) and deuterium (²H or D) leads to variations in physical properties, such as vibrational bond energies. elementar.co.ukuni-graz.at The heavier isotope, deuterium, forms stronger chemical bonds than hydrogen. elementar.co.uk This difference in bond energy is the foundation for isotope fractionation , the partitioning of isotopes between different substances or phases, and the kinetic isotope effect discussed earlier. elementar.co.uk

The incorporation of deuterium into organic molecules is a fundamental process for creating the labeled compounds needed for research. rsc.orgrsc.org Various methods have been developed to achieve this, ranging from simple exchange reactions to complex multi-step syntheses. researchgate.netnih.gov Common strategies include:

Acid/Base-Catalyzed Exchange : Protons on a molecule that are acidic can be exchanged for deuterium by treatment with a deuterated acid or base in a deuterated solvent like deuterium oxide (D₂O). beilstein-journals.orgrsc.org

Metal-Catalyzed H/D Exchange : Transition metals like palladium, rhodium, or titanium complexes can catalyze the direct exchange of C-H bonds with deuterium from a source like D₂ gas or D₂O. beilstein-journals.orgsnnu.edu.cn This allows for the deuteration of less reactive C-H bonds.

Reductive Deuteration : Functional groups such as double bonds, triple bonds, or carbonyls can be reduced using deuterium-containing reagents, such as D₂ gas with a metal catalyst or deuterated reducing agents, to install deuterium atoms into the molecule. beilstein-journals.orgresearchgate.net

Synthesis from Deuterated Precursors : Building complex molecules from smaller, commercially available deuterated starting materials is a direct way to ensure the final product is labeled at a specific position. For instance, tert-Butyl methyl-d3 ether is often synthesized using a deuterated methylating agent like iodomethane-d3 (B117434) (CD₃I).

Photochemical Deuteration : More recent methods utilize light to induce the incorporation of deuterium, often under mild conditions, which is particularly useful for complex molecules. rsc.orgrsc.org

The choice of method depends on the desired position of the label, the stability of the target molecule, and the required degree of deuteration. researchgate.net

Historical Context of Methyl tert-Butyl Ether (MTBE) Research and the Evolution of Deuterated Analogs

Methyl tert-butyl ether (MTBE) is an organic compound that was widely used as a fuel additive, particularly from the 1980s onwards. nih.govwikipedia.orgvinatiorganics.com Its primary role was to increase the octane (B31449) rating of gasoline, replacing tetraethyllead, and to act as an oxygenate, promoting more complete fuel combustion and reducing harmful tailpipe emissions like carbon monoxide. wikipedia.orgvinatiorganics.com MTBE is synthesized industrially through the chemical reaction of methanol (B129727) and isobutylene (B52900). wikipedia.org

The widespread production and use of MTBE led to significant research into its environmental fate and potential health effects. vinatiorganics.comepa.govresearchgate.net A major challenge associated with MTBE is its high solubility in water and resistance to biodegradation, which led to its persistence as a groundwater contaminant, often from leaking underground gasoline storage tanks. wikipedia.orgvinatiorganics.comepa.gov This contamination prompted extensive studies on its metabolic breakdown pathways in various organisms and its potential toxicity. nih.govresearchgate.net

In the course of this research, a need arose for high-purity analytical standards to accurately quantify MTBE in environmental and biological samples. This is where deuterated analogs like this compound became essential. clearsynth.com In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), a known amount of a deuterated standard is added to a sample. Because the deuterated compound is chemically almost identical to the non-deuterated target analyte (MTBE), it behaves similarly during sample extraction and analysis. However, the mass spectrometer can easily distinguish it due to its higher mass. wikidoc.org This allows it to serve as a perfect internal standard, correcting for any loss of the analyte during sample preparation and ensuring highly accurate quantification. scielo.org.mxacs.org The evolution from a widely used industrial chemical to a subject of intense environmental and metabolic study thus paved the way for the development and application of its deuterated analogs in advanced research. acs.org

Data Tables

Table 1: Comparison of Physical and Chemical Properties

This table provides a side-by-side comparison of the key physical and chemical properties of tert-Butyl methyl ether (MTBE) and its deuterated analog, this compound.

| Property | tert-Butyl methyl ether (MTBE) | This compound |

| Molecular Formula | C₅H₁₂O wikipedia.org | C₅H₉D₃O calpaclab.com |

| Molar Mass | 88.15 g/mol nih.gov | 91.17 g/mol nih.govsigmaaldrich.com |

| Boiling Point | 55.2 °C wikipedia.org | 55-56 °C sigmaaldrich.comchemicalbook.com |

| Melting Point | -108.6 °C nih.govwikipedia.org | Not available |

| Density | 0.7404 g/cm³ wikipedia.org | 0.765 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index | Not available | n20/D 1.368 sigmaaldrich.comchemicalbook.com |

Table 2: Chemical Identifiers for this compound

This table lists the common chemical identifiers for the compound this compound.

| Identifier Type | Identifier |

| IUPAC Name | 2-methyl-2-(trideuteriomethoxy)propane nih.gov |

| CAS Number | 29366-08-3 nih.govsigmaaldrich.com |

| PubChem CID | 16212833 nih.gov |

| InChIKey | BZLVMXJERCGZMT-GKOSEXJESA-N nih.govsigmaaldrich.com |

| SMILES | CC(C)(C)OC([2H])([2H])[2H] sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(trideuteriomethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLVMXJERCGZMT-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583703 | |

| Record name | 2-Methyl-2-[(~2~H_3_)methyloxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29366-08-3 | |

| Record name | 2-Methyl-2-[(~2~H_3_)methyloxy]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl methyl-d3 ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isotopic Labeling Methodologies of Tert Butyl Methyl D3 Ether

Precursor Synthesis for Methyl tert-Butyl Ether (MTBE)

The foundational step in producing tert-butyl methyl-d3 ether is the synthesis of its non-deuterated precursor, MTBE. chemicalbook.com This is typically achieved through the etherification of isobutylene (B52900) with methanol (B129727). sciendo.com

Catalytic Etherification Processes utilizing Acidic Resins

The industrial production of MTBE heavily relies on the liquid-phase reaction between isobutylene and methanol, catalyzed by acidic ion-exchange resins. sciendo.comub.edu These resins, typically macroporous polystyrene crosslinked with divinylbenzene (B73037) and functionalized with sulfonic acid groups, provide the necessary acidic sites for the reaction to proceed efficiently. made-in-china.comacs.org The process involves the adsorption of the reactants onto the active sites of the resin, followed by a surface reaction and subsequent desorption of the MTBE product. ub.edu

Several types of acidic resins, such as Amberlyst-15, have been extensively studied for this purpose. researchgate.net The catalytic activity is influenced by factors like the density of acidic sites within the resin. acs.org While highly active, these resin catalysts can have drawbacks, including thermal fragility and sensitivity to the ratio of methanol to isobutene. researchgate.net

Table 1: Comparison of Catalysts for MTBE Synthesis

| Catalyst Type | Advantages | Disadvantages |

| Acidic Ion-Exchange Resins | High activity and selectivity at lower temperatures. made-in-china.comresearchgate.net | Thermal instability, potential for corrosion, and disposal issues. researchgate.net |

| Zeolites (e.g., H-beta) | High thermal stability, modifiable acidity, high selectivity to MTBE. researchgate.net | Often lower specific activity compared to resins at low temperatures. researchgate.net |

Optimization of Industrial Production Pathways for MTBE

Significant research has focused on optimizing the industrial production of MTBE to enhance efficiency and reduce costs. chemengproj.ir Key strategies include:

Reactive Distillation (RD): This process combines the chemical reaction and distillation into a single unit. chemengproj.iraidic.it By continuously removing the product as it is formed, the equilibrium of the reversible etherification reaction is shifted towards the product side, leading to higher conversion rates of isobutylene. chemengproj.ir This integration results in improved production efficiency and lower operational costs. chemengproj.iraidic.it

Process Simulation and Modeling: Software such as Aspen Plus and Aspen HYSYS are used to model and simulate the MTBE production process. sciendo.comresearchgate.net This allows for the optimization of operating conditions, such as reflux ratio and methanol flow rate, to maximize product yield and minimize energy consumption. researchgate.netconicet.gov.ar

Hybrid Systems: Combining distillation with other separation technologies, like pervaporation membranes, can improve the separation of MTBE from azeotropic mixtures with methanol and C4 hydrocarbons, leading to significant cost reductions. conicet.gov.ar

Precision Deuterium (B1214612) Incorporation Techniques at the Methyl Position

The synthesis of this compound requires the specific introduction of a trideuteromethyl (-CD3) group. This is a critical step in isotopic labeling. wikipedia.orgcernobioscience.com

Advanced Deuteration Methodologies in Organic Synthesis

The introduction of deuterium into organic molecules is a cornerstone of isotopic labeling. symeres.comacs.org For methyl groups, this often involves using a deuterated methylating agent. General strategies for deuteration include:

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of hydrogen atoms with deuterium. acs.org While useful for late-stage labeling, controlling regioselectivity can be challenging. acs.org

Reductive Deuteration: This involves the use of a deuterium source in a reduction reaction. acs.org

Using Deuterated Precursors: The most direct method for creating a -CD3 group is to use a commercially available, pre-deuterated starting material in the synthesis. symeres.com

Specific Routes for the Stereoselective or Regioselective Introduction of the Methyl-d3 Group

To synthesize this compound, the key is the use of deuterated methanol (CD3OD) or a deuterated methyl halide. A common laboratory-scale synthesis involves the reaction of potassium tert-butoxide with a deuterated methylating agent like methyl-d3 iodide (CD3I). chemicalbook.com

Recent advancements have explored various methods for the regioselective introduction of the -CD3 group into different organic molecules, which could be adapted for this synthesis. acs.orgnih.govacs.org These methods often employ visible-light photocatalysis or other modern synthetic techniques to achieve high selectivity and efficiency. acs.org For instance, the use of S/Se-methyl-d3 sulfonothioate under visible light has been shown to be an effective way to introduce the -S-CD3 or -Se-CD3 group, demonstrating the potential for precise deuteromethylation. acs.org

Analytical Verification of Isotopic Purity and Labeling Efficacy

After synthesis, it is crucial to verify the isotopic purity and confirm the location of the deuterium label. rsc.orgnih.gov This is essential to ensure the reliability of the labeled compound in its intended applications. rsc.org

The primary techniques used for this verification are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of molecules and the position of isotopic labels. wikipedia.orgnih.govresearchgate.net 1H NMR can show the disappearance of a signal at the site of deuteration, while 2H (deuterium) NMR will show a signal corresponding to the labeled position. rsc.org

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio, making it ideal for detecting the mass shift caused by isotopic labeling. wikipedia.orgnih.govnih.gov High-resolution mass spectrometry (HR-MS) can be used to determine the isotopic enrichment of the compound by analyzing the relative abundance of the different isotopologues. rsc.orgnih.gov

These two techniques are often used in conjunction to provide a comprehensive analysis of the deuterated product, confirming both the structural integrity and the degree of isotopic labeling. rsc.orgnih.gov

Table 2: Analytical Techniques for Isotopic Purity Verification

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Confirms the position of the deuterium label and structural integrity of the molecule. rsc.orgnih.govresearchgate.net |

| Mass Spectrometry (MS) | Determines the mass shift due to deuteration and quantifies the isotopic enrichment. nih.govnih.govnih.gov |

Application of Nuclear Magnetic Resonance (NMR) for Deuterium Content Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly useful for assessing the success of isotopic labeling. For this compound, both proton (¹H) and deuterium (²H) NMR spectroscopy can be employed to confirm the presence and location of the deuterium atoms.

In the ¹H NMR spectrum of unlabeled tert-butyl methyl ether, two distinct signals are observed: a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the three protons of the methyl group. The successful synthesis of this compound results in a significant change in the ¹H NMR spectrum. The signal corresponding to the methoxy (B1213986) protons will be absent or significantly diminished, providing clear evidence of deuteration at that position. jove.comntu.edu.sg The chemical shift of the remaining tert-butyl protons is largely unaffected.

²H NMR spectroscopy directly detects the deuterium nucleus. Since deuterium has a nuclear spin of 1, it is NMR active. wikipedia.org A ²H NMR spectrum of this compound will show a characteristic signal in the region expected for a methoxy group, confirming the incorporation of deuterium. wikipedia.org While the resolution of ²H NMR is generally lower than that of ¹H NMR, it provides unambiguous proof of deuteration. wikipedia.org The natural abundance of deuterium is very low (about 0.016%), so its presence in a high-enrichment sample like this compound is easily distinguished. wikipedia.org

Below is a table summarizing the expected NMR data for this compound based on the known shifts for its non-deuterated analog.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| tert-Butyl (C(CH₃)₃) | ~1.19 | ~31.3 | The ¹H signal is a singlet integrating to 9 protons. |

| Methoxy (OCD₃) | Not observed | ~49.5 | The absence of the ¹H signal around 3.22 ppm confirms deuteration. The ¹³C signal will be a septet due to coupling with deuterium. |

Data for the non-deuterated analog is referenced from available literature and spectral databases. pitt.eduillinois.eduresearchgate.net

Mass Spectrometry (MS) Techniques for Isotopic Enrichment Assessment

Mass spectrometry is a primary technique for determining the isotopic enrichment of labeled compounds. For this compound, MS analysis provides a quantitative measure of the percentage of molecules that have successfully incorporated the three deuterium atoms. High-resolution mass spectrometry (HR-MS) is particularly valuable for this purpose as it can distinguish between isotopologues with very small mass differences. nih.govrsc.org

The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions. A common fragmentation pathway for ethers is the cleavage of the C-O bond or the C-C bond adjacent to the oxygen. For tert-butyl ethers, a prominent fragmentation is the loss of a tert-butyl radical, resulting in a characteristic ion. libretexts.orguni-saarland.de

To assess isotopic enrichment, the relative intensities of the molecular ion peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) species are measured. The isotopic purity is calculated from the ratio of the abundance of the desired d₃ isotopologue to the sum of the abundances of all isotopologues. nih.govresearchgate.net

The table below outlines the expected key ions in the mass spectrum of this compound.

| Ion | m/z (for d₃) | Description |

| [M]⁺ | 91.1 | Molecular ion of this compound |

| [M-CH₃]⁺ | 76.1 | Loss of a methyl radical from the tert-butyl group |

| [C(CH₃)₃]⁺ | 57.1 | tert-Butyl cation, often the base peak |

| [M-OCD₃]⁺ | 57.1 | Loss of the deuterated methoxy radical |

The fragmentation pattern of the non-deuterated analog serves as a reference for interpreting the spectrum of the deuterated compound. libretexts.orguni-saarland.descielo.br

Advanced Mechanistic Investigations Employing Tert Butyl Methyl D3 Ether

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. In the case of tert-butyl methyl-d3 ether, the focus is on the deuterium (B1214612) in the methyl group.

Determination and Interpretation of Primary and Secondary Deuterium Kinetic Isotope Effects

The replacement of hydrogen with deuterium can lead to both primary and secondary kinetic isotope effects. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For this compound, a primary KIE would be expected in reactions where a C-H bond of the methyl group is cleaved. The magnitude of the primary KIE (kH/kD) is typically greater than 1, indicating a slower reaction for the deuterated compound due to the stronger C-D bond compared to the C-H bond.

Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. These effects are generally smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1). They are often interpreted in terms of changes in hybridization or steric environment at the site of isotopic substitution between the ground state and the transition state.

Elucidation of Reaction Transition States and Rate-Determining Steps in Chemical Transformations (e.g., SN1 Hydrolysis, Oxidation Reactions)

The study of KIEs using this compound is instrumental in understanding the mechanisms of important chemical reactions.

SN1 Hydrolysis: The acid-catalyzed hydrolysis of tert-butyl methyl ether proceeds via an SN1 mechanism, where the rate-determining step is the formation of a tert-butyl carbocation. youtube.comnih.govresearchgate.net In a study of the acid hydrolysis of MTBE, kinetic isotope effects for carbon (KIEC) and hydrogen (KIEH) were found to be consistent with an SN1-type hydrolysis involving the tert-butyl group. nih.gov For the non-deuterated compound, the reported KIE values were KIEC = 1.025 ± 0.003 and KIEH = 1.08 ± 0.01. nih.gov Since the C-O bond cleavage involving the tert-butyl group is the rate-limiting step, and the methyl group is not directly involved, a secondary KIE would be expected for the hydrolysis of this compound. The magnitude of this secondary KIE would provide information about the electronic environment of the methyl group in the transition state.

Oxidation Reactions: The oxidation of tert-butyl methyl ether can proceed through different pathways depending on the oxidant. For instance, oxidation by permanganate (B83412) specifically targets the methyl group. nih.gov This was demonstrated by large hydrogen enrichment factors, indicating both primary and secondary hydrogen isotope effects. nih.gov The use of this compound in such a study would exhibit a significant primary KIE, confirming that the C-H bond cleavage at the methyl group is the rate-determining step. The observed slower degradation kinetics of MTBE-d3 in the presence of hydroxyl radicals further supports the occurrence of KIEs.

| Reaction | Isotope | KIE (kH/kD) | Interpretation | Reference |

| Acid Hydrolysis (SN1) | 13C | 1.025 ± 0.003 | Consistent with SN1 mechanism involving the tert-butyl group. | nih.gov |

| Acid Hydrolysis (SN1) | 2H | 1.08 ± 0.01 | Consistent with SN1 mechanism involving the tert-butyl group. | nih.gov |

| Oxidation by Permanganate | 2H | Large | Indicates both primary and secondary hydrogen isotope effects, with the reaction involving the methyl group. | nih.gov |

Reaction Pathway Elucidation in Abiotic Processes

The isotopic labeling in this compound is crucial for delineating the intricate pathways of abiotic degradation processes that are environmentally relevant.

Investigation of Hydrolysis Kinetics and Mechanisms (e.g., Acid-Catalyzed Pathways)

The hydrolysis of tert-butyl methyl ether is sensitive to acidic conditions, yielding tert-butyl alcohol and methanol (B129727) as products. nih.govresearchgate.net The reaction is first-order with respect to both the ether and the hydronium ion concentration. nih.gov By using this compound, it is possible to confirm that the initial protonation occurs at the ether oxygen, followed by the departure of methanol to form the stable tert-butyl carbocation. youtube.com The absence of a significant primary KIE for the deuterated methyl group would definitively rule out any mechanism involving C-H bond cleavage at the methyl position in the rate-determining step of hydrolysis.

Characterization of Oxidation Mechanisms Involving Radical Species (e.g., Permanganate, Hydroxyl Radical Reactions)

The oxidation of MTBE in aqueous environments often involves highly reactive radical species.

Permanganate Oxidation: The oxidation of MTBE by potassium permanganate is a second-order reaction, first-order in both MTBE and permanganate. nih.govresearchgate.net Studies on the isotopic fractionation of MTBE during permanganate oxidation revealed that the reaction specifically involves the methyl group. nih.gov This leads to large hydrogen isotope effects. nih.gov Consequently, the oxidation of this compound by permanganate would be significantly slower than that of the non-deuterated compound, providing clear evidence for a mechanism involving hydrogen atom abstraction from the methyl group in the rate-determining step.

Hydroxyl Radical Reactions: Hydroxyl radicals (•OH) are potent oxidants that react with MTBE. researchgate.net Theoretical studies have characterized the various pathways for the •OH-induced decomposition of MTBE. rsc.org It has been shown that the degradation kinetics of MTBE-d3 are slower in the presence of hydroxyl radicals, which is a direct consequence of the kinetic isotope effect. This observation confirms that hydrogen abstraction from the methyl group is a key step in the degradation pathway initiated by hydroxyl radicals. The analysis of reaction products, such as the formation of tert-butyl formate-d3, further corroborates the stability of the C-D bonds during certain oxidation pathways.

| Process | Reactant | Key Findings | Reference |

| Acid-Catalyzed Hydrolysis | tert-Butyl methyl ether | First-order in [MTBE] and [H3O+], produces tert-butyl alcohol and methanol. | nih.gov |

| Permanganate Oxidation | tert-Butyl methyl ether | Second-order overall, specifically involves the methyl group. | nih.govnih.gov |

| Hydroxyl Radical Oxidation | This compound | Slower degradation kinetics compared to the non-deuterated compound, indicating a KIE. |

Probing Enzymatic Reaction Mechanisms

While detailed studies specifically employing this compound in enzymatic systems are not extensively reported, the principles of KIE make it an invaluable potential tool for elucidating the mechanisms of microbial and human metabolism of MTBE. The metabolism of MTBE in humans is primarily carried out by cytochrome P450 enzymes, with CYP2A6 being a major catalyst. nih.gov The process involves the oxidation of the methoxy (B1213986) group. nih.govnih.gov

Isotopic fractionation studies of MTBE during aerobic biodegradation have shown significant carbon and hydrogen isotope effects. nih.gov For example, during cometabolic biodegradation by Pseudonocardia tetrahydrofuranoxydans strain K1, a carbon apparent KIE of 1.01 was measured, which is consistent with both oxidation of the methoxy group and enzymatic SN1 biodegradation mechanisms. nih.gov The measured hydrogen isotopic enrichment factors were substantial, indicating that C-H bond cleavage is involved in the rate-limiting step. nih.gov

The use of this compound in such enzymatic studies would allow for a direct measurement of the primary deuterium KIE. A large KIE would provide definitive evidence for the enzymatic mechanism involving the cleavage of a C-H bond in the methyl group as the rate-determining step. This would help to distinguish between different proposed enzymatic pathways and provide a more detailed understanding of the enzyme's active site and catalytic cycle. For instance, different microbial strains have been shown to exhibit different hydrogen isotope effects during MTBE degradation, suggesting distinct initial reaction mechanisms. nih.gov Employing this compound could further clarify these mechanistic differences.

Analysis of Isotopic Fractionation in Biotransformation Pathways (e.g., Microbial Degradation Systems)

The use of isotopically labeled compounds, such as this compound, is fundamental to the field of compound-specific isotope analysis (CSIA). This technique provides profound insights into the biotransformation pathways of environmental contaminants like methyl tert-butyl ether (MTBE). During biodegradation, enzymatic reactions often proceed at different rates for molecules containing heavier isotopes (e.g., ¹³C, ²H or Deuterium) compared to their lighter counterparts (¹²C, ¹H). This phenomenon, known as the kinetic isotope effect (KIE), leads to a change in the isotopic composition of the remaining contaminant pool, a process termed isotopic fractionation. By measuring this fractionation, scientists can track the extent and mechanism of biodegradation in situ. researchgate.net

The analysis of both carbon (¹³C/¹²C) and hydrogen (²H/¹H) isotopic ratios is a powerful tool for distinguishing between different biodegradation mechanisms. whiterose.ac.uk For instance, studies on MTBE have shown that aerobic and anaerobic degradation pathways exhibit distinct isotopic fractionation patterns. researchgate.netacs.org Aerobic biodegradation of MTBE, often initiated by monooxygenase enzymes, involves the oxidation of the methoxy group. nih.gov In contrast, anaerobic degradation can proceed via other mechanisms, such as a cobalamin-dependent methyltransferase reaction following an Sɴ2-type mechanism. acs.orgnih.gov

Research using deuterated analogs like this compound is crucial for calculating the intrinsic kinetic isotope effects of these reactions. acs.org The magnitude of the hydrogen isotope fractionation (expressed as an enrichment factor, εH) is particularly sensitive to the initial C-H bond-breaking step. Different microbial strains have been shown to produce significantly different fractionation patterns, suggesting variations in their enzymatic mechanisms. For example, the bacterium Pseudonocardia tetrahydrofuranoxydans K1 was found to have a much larger hydrogen isotopic enrichment factor for MTBE degradation compared to strains like Methylibium petroleiphilum PM1, indicating a different initial reaction mechanism. nih.gov

The data gathered from laboratory microcosm studies, where conditions can be carefully controlled, provides the reference framework for interpreting field data from contaminated sites. acs.orgacs.org By comparing the isotopic enrichment factors from field samples to those established in the lab for specific degradation pathways (aerobic vs. anaerobic), researchers can assess the dominant in-situ biodegradation processes. acs.orgnih.gov

Table 1: Isotopic Enrichment Factors for MTBE Biodegradation by Various Microbial Systems

| Microbial System/Condition | Carbon Enrichment Factor (εC in ‰) | Hydrogen Enrichment Factor (εH in ‰) | Reference |

|---|---|---|---|

| Aerobic Microcosms (Port Hueneme, CA site) | -1.4 | Not Specified | acs.org |

| Aerobic Microcosms (Borden Aquifer Sediments) | -1.52 to -1.97 | Not Specified | nih.gov |

| Anaerobic Microcosms (Gasoline Release Site) | -9.16 | Not Specified | acs.org |

| Pseudonocardia tetrahydrofuranoxydans K1 (Aerobic, Cometabolic) | -2.3 ± 0.2 | -100 ± 10 | nih.gov |

| Methylibium petroleiphilum PM1 / R8 (Aerobic) | Not Specified | -35 to -42 | nih.gov |

Identification of Enzyme Active Site Involvement in Oxidation and Cleavage Reactions (e.g., Cytochrome P-450 Systems)

Deuterium-labeled substrates like this compound are invaluable tools for elucidating the mechanisms of enzymatic reactions, particularly those catalyzed by Cytochrome P-450 (CYP) enzymes. nih.gov These enzymes are central to the metabolism of a vast array of compounds, including fuel ethers like MTBE. nih.govnih.gov The primary metabolic pathway for MTBE in human liver involves O-dealkylation, an oxidative process that cleaves the ether bond to produce tert-butyl alcohol (TBA) and formaldehyde. nih.gov This reaction is dependent on the CYP enzyme system. nih.gov

The use of this compound allows researchers to probe the rate-determining step of the reaction through the measurement of deuterium isotope effects. nih.gov If the cleavage of a C-H bond on the methyl group is the slowest step in the catalytic cycle, replacing hydrogen with deuterium will significantly slow down the reaction rate. This observed kinetic isotope effect provides strong evidence for the direct involvement of that C-H bond in the enzymatic mechanism and offers insights into the geometry and catalytic properties of the enzyme's active site. nih.gov

Studies have identified specific human CYP isoforms responsible for MTBE metabolism. Heterologously expressed human CYP enzymes have shown that CYP2A6 is a major catalyst in the oxidation of MTBE, exhibiting a much higher turnover rate than other isoforms like CYP2E1. nih.govnih.gov The metabolism of MTBE by human liver microsomes is significantly inhibited by coumarin, a known substrate for CYP2A6, and by monoclonal antibodies targeting CYP2A6, further confirming its primary role. nih.gov Comparing the metabolism of MTBE with its deuterated analog (this compound) in these systems can quantify the KIE and help characterize the nature of the reactive oxygen species involved in the P450 catalytic cycle. acs.orgnih.gov For example, a large KIE would be consistent with a mechanism involving hydrogen atom abstraction by a potent oxidizing species within the enzyme's active site. acs.org

This mechanistic information is critical, as the metabolism of a parent compound can sometimes lead to the formation of more toxic metabolites. Understanding the specific enzymes involved and the reaction kinetics is essential for a complete assessment of the compound's biological impact.

Table 2: Catalytic Activity of Human Cytochrome P-450 Isoforms in MTBE Metabolism

| Enzyme | Turnover Number (nmol TBA/min/nmol P450) | Reference |

|---|---|---|

| Human CYP2A6 | 6.1 | nih.gov |

| Human CYP2E1 | 0.7 | nih.gov |

Spectroscopic and Analytical Research Applications of Tert Butyl Methyl D3 Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. The use of deuterated solvents is fundamental to this method, and tert-Butyl methyl-d3 ether serves as a useful, albeit specialized, deuterated solvent. nih.govchemicalbook.com

Utilization as a Deuterated Solvent in High-Resolution NMR Experiments

In ¹H NMR (proton NMR) spectroscopy, the signal from the solvent can overwhelm the signals from the analyte of interest. To circumvent this, deuterated solvents, where hydrogen atoms are replaced by deuterium (B1214612), are used. Deuterium resonates at a different frequency from protons, making the solvent essentially "invisible" in a standard ¹H NMR spectrum.

This compound is particularly useful as a deuterated solvent in high-resolution NMR experiments due to its chemical inertness and distinct physical properties. chemicalbook.com Its volatility and ability to dissolve a range of organic compounds make it a suitable medium for analyzing samples that may not be soluble in more common deuterated solvents like chloroform-d (B32938) or dimethyl sulfoxide-d6. The presence of the deuterated methyl group eliminates the solvent's proton signal, allowing for clear observation of the analyte's proton signals.

Applications in Structural Elucidation and Real-Time Reaction Monitoring

The clarity of spectra obtained using deuterated solvents like this compound is crucial for the structural elucidation of complex organic molecules. By providing a "clean" spectral window, chemists can accurately interpret proton chemical shifts, coupling constants, and through-space interactions (via NOE experiments) to piece together the three-dimensional structure of a molecule. While specific case studies detailing the use of this compound are not extensively published, the principles of its application follow those of other deuterated solvents in the detailed analysis of natural products and novel synthetic compounds. ethernet.edu.etresearchgate.net

Furthermore, NMR spectroscopy is increasingly used for the real-time monitoring of chemical reactions. nih.govacs.orgbeilstein-journals.orgnih.gov In-situ NMR allows researchers to observe the formation of products and the disappearance of reactants over time, providing valuable kinetic and mechanistic data. researchgate.netresearchgate.netnih.gov The use of a deuterated solvent such as this compound is essential in these experiments to avoid interference from solvent signals, enabling the clear tracking of reaction progress. nih.govacs.orgrdworldonline.comthermofisher.comrsc.org

Mass Spectrometry (MS) and Coupled Chromatography (GC/LC-MS) Methodologies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), it provides a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures. This compound plays a critical role in several MS-based applications.

Role as an Internal Standard in Quantitative Analytical Protocols (e.g., for Environmental Sample Analysis)

One of the most prominent applications of this compound is as an internal standard in quantitative analytical methods, particularly for the analysis of its non-deuterated analog, MTBE, and other fuel oxygenates in environmental samples. core.ac.uk MTBE is a common groundwater contaminant, and its accurate quantification is crucial for environmental monitoring and remediation. gcms.czusgs.gov

In these methods, a known amount of this compound is added to the sample before preparation and analysis by GC-MS. mdpi.comrestek.com Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it experiences similar losses during extraction and derivatization, and exhibits similar chromatographic behavior. However, it is easily distinguished by its higher mass in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, correcting for variations in sample handling and instrument response. core.ac.uk

Table 1: Application of this compound as an Internal Standard in GC-MS Analysis

| Analytical Method | Analyte(s) | Sample Matrix | Purpose |

| P&T-GC/MS | MTBE, other fuel oxygenates, BTEX | Groundwater | Environmental monitoring of gasoline contamination. core.ac.uk |

| DAI-GC/MS | MTBE and its degradation products | Water | Trace analysis of gasoline components. nih.govnih.gov |

| Headspace Trap GC/MS | Volatile Organic Compounds | Water | Environmental testing for water contaminants. thermofisher.com |

| P&T-GC-QqQ-MS/MS | Fuel Oxygenates | Water | High-sensitivity detection of water pollutants. mdpi.com |

Application of Stable Isotope Labeling for Metabolite Identification in Complex Matrices

Stable isotope labeling is a powerful technique in metabolomics for tracing the metabolic fate of compounds and for identifying unknown metabolites. frontiersin.orgtandfonline.comnih.govdoi.orgnih.gov While direct applications of this compound in this context are emerging, the principles are well-established. The non-deuterated form, MTBE, is used in lipidomics for the efficient extraction of lipids from biological samples for subsequent MS analysis. nih.gov

By using this compound in a similar fashion, or by introducing it into a biological system, researchers can track the incorporation of the deuterium-labeled methyl group into various metabolites. This aids in the identification of novel metabolites and the elucidation of metabolic pathways. nih.govnih.govresearchgate.net The known mass shift of +3 amu (for the -CD3 group) allows for the confident identification of metabolites derived from the labeled precursor within complex biological extracts. tandfonline.comdoi.org

Table 2: Principles of Stable Isotope Labeling in Metabolomics

| Step | Description |

| Introduction of Labeled Compound | A stable isotope-labeled compound (e.g., this compound) is introduced into a biological system or used in sample preparation. |

| Metabolic Conversion / Extraction | The organism metabolizes the labeled compound, or it is used to extract specific classes of metabolites (e.g., lipids). |

| Mass Spectrometric Analysis | Samples are analyzed by high-resolution mass spectrometry. |

| Data Analysis | Software tools are used to identify mass signals that show the characteristic isotopic shift, indicating they are derived from the labeled precursor. nih.gov |

Enhancement of Resolution and Identification Capabilities in Analytical Profiling (e.g., Glycomic Analysis)

In complex analytical profiling, such as in glycomics (the study of the complete set of sugars in an organism), a major challenge is the differentiation of numerous isomeric and isobaric species. researchgate.netoup.com Chemical derivatization is a common strategy to improve the ionization efficiency and chromatographic separation of glycans, thereby enhancing the resolution and identification capabilities of mass spectrometry. nih.govjst.go.jpresearchgate.netspectroscopyonline.com

While there is no direct published research on the use of this compound for this purpose, the concept of using chemical tags to improve analysis is highly relevant. researchgate.netacs.org Derivatization techniques can introduce charged or hydrophobic moieties that increase the sensitivity of detection by MS. oup.comjove.com In principle, a deuterated reagent could be used in a derivatization strategy to "tag" glycans. This would allow for their clear identification in a complex mixture and could potentially help to resolve overlapping signals from other molecules. This remains an area for potential future research and application development.

Isotope Ratio Mass Spectrometry (IRMS) for Source Apportionment Research

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to measure the relative abundance of stable isotopes in a given sample. In the context of environmental science, IRMS plays a critical role in determining the origin and fate of contaminants. By analyzing the isotopic composition of a compound, researchers can often distinguish between different sources of that compound and track its movement and degradation in the environment. This is particularly relevant for widespread contaminants like methyl tert-butyl ether (MTBE), a gasoline additive. While the focus of such environmental studies is on MTBE, its deuterated analogue, This compound , serves as a crucial tool in the analytical process. It is widely used as an internal standard or surrogate in analytical methods, such as isotope dilution mass spectrometry, to ensure the accuracy and reliability of MTBE quantification. core.ac.uksci-hub.serestek.com

Principles and Applications of Carbon and Hydrogen Isotopic Fingerprinting

Carbon and hydrogen isotopic fingerprinting is a method that utilizes the natural variations in the stable isotopic composition of elements to identify the source of a compound. acs.org Most elements exist in nature as a mixture of isotopes, which are atoms of the same element with different numbers of neutrons. For instance, carbon exists primarily as the lighter isotope, carbon-12 (¹²C), with a small, naturally varying amount of the heavier isotope, carbon-13 (¹³C). Similarly, hydrogen exists mainly as protium (B1232500) (¹H) with a minor amount of deuterium (²H or D).

The ratio of these heavy to light isotopes (e.g., ¹³C/¹²C or ²H/¹H) in a compound can vary depending on the raw materials and the manufacturing process used to synthesize it. acs.org This variation creates a unique "isotopic fingerprint" for the compound from a specific source. By measuring these isotopic ratios using IRMS, scientists can differentiate between identical chemical compounds that originated from different manufacturers or production batches. acs.org

In the analysis of the gasoline additive MTBE, determining its carbon and hydrogen isotopic composition can help in forensic investigations to distinguish between different sources of contamination. acs.org The use of multi-element isotope fingerprinting, analyzing both carbon and hydrogen isotopes, provides a more robust framework for source identification than relying on a single element. acs.org

Tracing Environmental Contaminant Origins and Attenuation Processes

The principles of isotopic fingerprinting are directly applied to trace the origins of environmental contaminants and to understand the processes that affect their concentration, known as attenuation. In the case of MTBE contamination in groundwater, identifying the responsible party for a spill or leak is a primary objective of environmental forensics. By comparing the isotopic fingerprint of the MTBE found in the contaminated site to the fingerprints of MTBE from potential sources (e.g., different gasoline service stations), it may be possible to link the contamination to its origin.

Furthermore, isotopic analysis is invaluable for monitoring the natural attenuation of contaminants, particularly through biodegradation. Microorganisms often preferentially consume molecules containing the lighter isotopes (e.g., ¹²C over ¹³C), a process known as isotopic fractionation. As a result, the remaining, undegraded contaminant becomes enriched in the heavier isotope. By measuring the change in the isotopic composition of the contaminant over time or distance in a plume, scientists can assess the extent of biodegradation.

In laboratory and field studies of MTBE, significant fractionation of both carbon and hydrogen isotopes has been observed during biodegradation. acs.org This enrichment in the heavier isotopes in the residual MTBE provides strong evidence that natural attenuation is occurring.

To ensure the accuracy of these sensitive measurements, an internal standard is often required. This compound is frequently used for this purpose in the analysis of MTBE. core.ac.uksci-hub.se Because it is chemically identical to MTBE but has a different mass due to the presence of deuterium atoms, it can be distinguished by the mass spectrometer. Its addition to a sample in a known quantity allows for the precise quantification of the MTBE concentration and helps to correct for any variations in the analytical procedure. restek.com

The following table presents data on the isotopic enrichment factors for MTBE during anaerobic biodegradation, demonstrating how isotopic shifts can indicate attenuation processes.

| Isotope | Enrichment Factor (ε) | Confidence Level |

| Carbon (¹³C) | -13‰ | -14.1‰ to -11.9‰ (95%) |

| Hydrogen (²H/D) | -16‰ | -21‰ to -11‰ (95%) |

| Data sourced from studies on anaerobic biodegradation of MTBE. acs.org |

This table illustrates the significant and measurable fractionation of carbon and hydrogen isotopes during the anaerobic breakdown of MTBE. The negative enrichment factors indicate that the remaining MTBE becomes progressively enriched in the heavier isotopes as biodegradation proceeds. The consistent ratio between the hydrogen and carbon enrichment factors can also suggest a common degradation pathway across different sites. acs.org

Advanced Studies in Environmental Transformation Mechanisms

Abiotic Degradation Pathways and Associated Isotopic Fractionation

Abiotic degradation involves chemical processes that occur without the intervention of microorganisms. For tert-Butyl methyl-d3 ether, the primary abiotic pathways studied are hydrolysis and advanced oxidation processes.

Kinetics and Mechanisms of Non-Biological Hydrolysis

While generally considered resistant to chemical transformation in aqueous solutions, this compound is susceptible to acid-catalyzed hydrolysis. nih.gov This reaction proceeds via an SN1-type mechanism involving the tert-butyl group, cleaving the ether bond to generate tert-butyl alcohol (TBA) and methanol (B129727). nih.govresearchgate.net The reaction is first-order with respect to the concentration of the ether and the hydronium ion. nih.gov

Studies on the non-deuterated analogue, methyl tert-butyl ether (MTBE), have established a second-order rate constant of approximately 0.9 x 10⁻² M⁻¹ h⁻¹ at 26°C. nih.gov The hydrolysis rate can be significantly accelerated by catalysts; for instance, commercially available acidic ion-exchange resins have been shown to catalyze the reaction even at near-neutral pH, with pseudo-first-order rate constants as high as 0.03 h⁻¹ at 25°C. nih.govnih.gov

Isotopic fractionation during this process provides insight into the reaction mechanism. For MTBE, acid hydrolysis results in distinct isotopic enrichment factors.

Data sourced from Elsner et al., 2007. researchgate.net

These values, particularly the position-specific kinetic isotope effects, are consistent with an SN1 hydrolysis mechanism. researchgate.net

Detailed Studies of Advanced Oxidation Processes (AOPs) and Free Radical Scavenging Mechanisms

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to oxidize contaminants. researchgate.net These processes are effective in degrading this compound. A common AOP involves the use of ultraviolet (UV) light in combination with hydrogen peroxide (H₂O₂). afit.edu

The table below summarizes pseudo-first-order rate constants for MTBE degradation using a UV-LED/H₂O₂ AOP at different molar ratios.

Data sourced from a bench-scale study using a continuously stirred tank reactor. afit.edu

Oxidation by other agents, such as permanganate (B83412), also serves as an important abiotic pathway. This reaction specifically targets the methyl group and exhibits large hydrogen isotopic fractionation, with an enrichment factor (εH) of -109‰ ± 9‰. researchgate.net This significant fractionation indicates large primary and secondary hydrogen isotope effects. researchgate.net

Biotic Degradation Mechanisms and Isotopic Signatures

Biotic degradation, or biodegradation, involves the transformation of compounds by microorganisms and their enzymes. This is a key process in the natural attenuation of contaminants in soil and groundwater.

Characterization of Microbial Degradation Pathways (Aerobic and Anaerobic Conditions, Cometabolism)

The biodegradation of this compound can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates and mechanisms differ substantially.

Aerobic Degradation: Under aerobic conditions, many microorganisms can degrade this compound. nih.govepa.gov Some bacterial strains, such as those belonging to the genera Mycobacterium, Pseudonocardia, and Aquincola, can utilize it as a sole source of carbon and energy. nih.govclu-in.orgnih.gov The initial step in the most commonly described aerobic pathways involves the cleavage of the ether bond to produce tert-butyl alcohol (TBA). epa.gov An alternative initial pathway observed in strains like Mycobacterium austroafricanum IFP 2012 involves oxidation to tert-butyl formate (B1220265) (TBF), which is subsequently hydrolyzed to TBA and formate. nih.govethz.ch

Cometabolism: In some cases, degradation occurs via cometabolism, where the microbe degrades the compound fortuitously while utilizing another substrate for growth. For instance, Pseudomonas aeruginosa has been shown to metabolize MTBE in the presence of pentane. epa.gov Similarly, the addition of small amounts of yeast extract can greatly enhance degradation by strains like Hydrogenophaga flava ENV735. nih.gov

Anaerobic Degradation: Anaerobic biodegradation is also possible but is generally much slower and less understood than its aerobic counterpart. nih.govnih.gov It has been observed in methanogenic consortia, where the initial step is also believed to be the cleavage of the ether bond to form TBA. nih.govufz.de The presence of other carbon sources on contaminated sites, which are often anaerobic, can inhibit the degradation of the ether. nih.gov

Enzymatic Pathways in Biotransformation (e.g., Monooxygenases, Etherases)

The cleavage of the stable ether bond in this compound is an enzymatically catalyzed process. Under aerobic conditions, a variety of enzymes with broad substrate specificity, including monooxygenases and cytochrome P450 enzymes, are responsible for the initial oxidative attack. nih.govduke.edu

Monooxygenases: These enzymes incorporate one atom of oxygen into the substrate. In Mycobacterium austroafricanum IFP 2012, a monooxygenase is involved in the oxidation of both MTBE and its metabolite, TBA. nih.gov The EthABCD monooxygenase system in Aquincola tertiaricarbonis L108 is another example of an enzyme system capable of degrading synthetic ethers. clu-in.org

Cytochrome P450 Enzymes: This superfamily of enzymes is central to the metabolism of a vast array of compounds. In humans, cytochrome P450 2A6 has been shown to metabolize MTBE to TBA. nih.gov Similar enzymatic mechanisms are employed by soil microorganisms.

Esterases: In pathways where tert-butyl formate (TBF) is an intermediate, esterase-type enzymes are responsible for its hydrolysis to TBA. nih.gov

The regulation of these enzymatic pathways can be complex, involving inhibition by metabolites and competition for the same enzyme by different substrates. nih.gov

Utilization of Isotopic Fractionation as a Proxy for Biodegradation Progression

Compound-specific isotope analysis (CSIA) is a powerful tool for tracking the extent of biodegradation in the environment. researchgate.net Because metabolic reactions often proceed faster with lighter isotopes, the remaining pool of the contaminant becomes progressively enriched in the heavier isotope (e.g., ¹³C and ²H). The magnitude of this enrichment, quantified by the isotopic enrichment factor (ε), is characteristic of a specific degradation mechanism.

This allows researchers to differentiate between various transformation pathways. For example, aerobic biodegradation, anaerobic biodegradation, and abiotic hydrolysis all produce TBA but result in different isotopic enrichment factors. researchgate.net

The table below presents a comparison of carbon and hydrogen isotopic enrichment factors for different MTBE degradation pathways.

Data compiled from Hunkeler et al., 2009; Somsamak et al., 2005; and Elsner et al., 2007. researchgate.netnih.govufz.de

The significant difference in enrichment factors, particularly for carbon, between aerobic and anaerobic pathways makes CSIA a valuable tool for assessing in-situ bioremediation. nih.govufz.de Different aerobic strains can also exhibit different fractionation patterns, suggesting variations in the initial enzymatic reaction mechanism. nih.gov

Identification and Characterization of Biodegradation Intermediates and Terminal Products

In advanced studies of environmental transformation, the identification and characterization of intermediate and terminal products are crucial for elucidating the biodegradation pathways of a given compound. For this compound, which is often used as a tracer for its non-deuterated counterpart, methyl tert-butyl ether (MTBE), its biodegradation is understood to proceed through analogous pathways. Research has identified several key intermediates and terminal products that are formed during the microbial degradation of MTBE, and by extension, its deuterated isotopologue.

The primary enzymatic attack on the ether linkage of MTBE, and presumably this compound, initiates the degradation cascade. This process is primarily aerobic and can be initiated by various microorganisms. The initial steps lead to the formation of two principal intermediates: tert-butyl formate (TBF) and tert-butyl alcohol (TBA). epa.govjseb.jpcore.ac.uk The formation of TBF is suggestive of an oxidation reaction on the methoxy (B1213986) group. epa.gov

Subsequent hydrolysis of TBF readily yields TBA, making TBA a central and frequently detected intermediate in the biodegradation pathway. core.ac.uk The accumulation of TBA is a common observation in laboratory and field studies investigating MTBE degradation. nih.govnih.gov

The biodegradation of TBA proceeds further, leading to a series of downstream intermediates. One of the key metabolites formed from TBA is 2-hydroxyisobutyric acid (HIBA). jseb.jpnih.govplos.org The pathway can also include the formation of other compounds such as 2-propanol and acetone, which are further metabolized by microorganisms. jseb.jp Ultimately, under aerobic conditions, these organic intermediates are expected to be mineralized to carbon dioxide and water.

The following tables summarize the key identified intermediates and terminal products in the biodegradation of this compound, based on the established pathways for MTBE.

Table 1: Key Biodegradation Intermediates of this compound

| Intermediate Compound Name | Chemical Formula | Role in Pathway |

| tert-Butyl formate-d3 | C₅H₉D₃O₂ | Initial oxidation product |

| tert-Butyl alcohol-d3 | C₄H₉D₃O | Central intermediate, formed from both direct cleavage and hydrolysis of tert-butyl formate-d3 |

| 2-Hydroxyisobutyric acid-d3 | C₄H₇D₃O₃ | Downstream metabolite of tert-butyl alcohol-d3 degradation |

| 2-Propanol-d3 | C₃H₅D₃O | Further degradation product of the tert-butyl moiety |

| Acetone-d3 | C₃H₃D₃O | Further degradation product of the tert-butyl moiety |

This table presents the deuterated analogues of the known MTBE biodegradation intermediates.

Table 2: Terminal Products of Aerobic Biodegradation

| Terminal Product | Chemical Formula | Significance |

| Carbon Dioxide | CO₂ | Complete mineralization of the organic compound |

| Water | H₂O | Final product of aerobic respiration |

This table outlines the expected terminal products from the complete aerobic biodegradation of this compound.

Future Research Trajectories and Emerging Academic Applications

Innovations in Synthetic Methodologies for Novel Deuterated Ethers

The demand for selectively deuterated compounds, including ethers, is growing, particularly in medicinal chemistry and materials science. rsc.org This has spurred the development of new and more efficient synthetic methods.

Recent breakthroughs include a net reductive etherification process that forms ethers from aldehydes and alcohols via α-(alkoxyalkyl)phosphonium salts. rsc.orgrsc.org A key innovation in this method is the use of a sodium deuteroxide (NaOD) solution in deuterium (B1214612) oxide (D₂O) for the hydrolysis step. rsc.orgresearchgate.net This allows for the selective incorporation of deuterium into the ether product without the need for pre-deuterated precursors or expensive deuteride (B1239839) reagents. rsc.org

Another advanced strategy is a transition-metal-free etherification that synthesizes deuterated aryl alkyl ethers. This method involves the nucleophilic substitution of aryl alkyl ethers or thioethers with deuterated alcohols under mild conditions, accommodating even sterically bulky deuterated alcohols. thieme-connect.com Furthermore, methodologies initially designed for creating selectively deuterated amines have shown the potential for extension to the synthesis of deuterated ethers, highlighting the versatility of modern synthetic strategies. ulb.ac.be

These innovative approaches offer more efficient, selective, and cost-effective routes to novel deuterated ethers, moving beyond traditional methods like the Williamson ether synthesis, which typically requires the reaction of an alkoxide (like potassium tert-butoxide) with a deuterated alkyl halide (like bromomethane-d3).

Table 1: Comparison of Synthetic Methodologies for Deuterated Ethers

| Methodology | Reactants | Key Feature | Advantage |

|---|---|---|---|

| Oxocarbenium Ion Interception | Aldehydes, Alcohols, Phosphines, NaOD/D₂O | Hydrolysis of (α-alkoxyalkyl)phosphonium salt intermediate with a deuterated source. rsc.orgresearchgate.net | Avoids pre-deuterated precursors and hydride reagents. rsc.org |

| Transition-Metal-Free Etherification | Aryl Alkyl Ethers, Deuterated Alcohols | Nucleophilic aromatic substitution pathway. thieme-connect.com | Mild reaction conditions, suitable for a wide range of substrates. thieme-connect.com |

| Traditional Williamson Ether Synthesis | Potassium tert-butoxide, Bromomethane-d3 | Reaction between an alkoxide and a deuterated alkyl halide. | A well-established, though potentially less efficient, method. |

Integration of Multi-Isotope Analysis for Holistic System Understanding

The simultaneous use of multiple stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) offers a powerful approach for a comprehensive understanding of complex systems. tandfonline.comiaea.org This multi-isotope labeling strategy provides deeper insights into the intricate networks of metabolic pathways and biogeochemical cycles. tandfonline.comcopernicus.org

Techniques like multi-isotope imaging mass spectrometry (MIMS) enable the parallel quantification of multiple isotopic tracers at a subcellular level. nih.gov For instance, studies have successfully used deuterated water (D₂O) in conjunction with ¹⁵N-labeled thymidine (B127349) to track cell division, demonstrating a positive correlation between deuterium incorporation and newly synthesized DNA. nih.gov The ability to measure multiple ionic masses concurrently, such as C₂D:C₂H and ¹²C¹⁵N:¹²C¹⁴N ratios, provides quantitative evidence and a more holistic view of cellular processes. nih.gov

This approach is not limited to biological systems. In environmental science, analyzing the fractionation of multiple isotopes (e.g., carbon and hydrogen) in contaminants like MTBE provides robust information on degradation pathways and sources. acs.org The integration of data from different isotopes allows researchers to build more accurate models of complex systems, from a single cell to an entire ecosystem. tandfonline.comcopernicus.org The use of deuterated tracers is particularly common in these studies due to their unique analytical signatures. nih.gov

Advancements in Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry is becoming an indispensable tool for predicting the behavior of isotopically labeled compounds and guiding the design of new materials. Ab initio and density functional theory (DFT) methods are employed to study the subtle but significant effects of deuterium substitution on molecular structure and reactivity. acs.org For example, these calculations can accurately predict how deuteration affects the hyperfine coupling constants in radical cations of ethers. acs.org

Molecular dynamics (MD) simulations are used to explore how deuteration influences intermolecular interactions and macroscopic properties. osti.gov A notable study showed that standard molecular mechanics force fields using simple mass substitution failed to capture the experimental effect of deuteration on the miscibility of tetrahydrofuran (B95107) (THF) in water. osti.gov It was necessary to develop new force-field parameters that accurately describe the isotope-dependent vibrations to reproduce the experimental outcome. osti.gov This highlights the sophistication required in modern computational models to predict the properties of deuterated compounds accurately.

Furthermore, machine learning (ML) algorithms are being integrated with computational chemistry to predict reaction outcomes and reactivity. acs.orgrsc.org Interpretable machine learning can identify the key molecular features that govern the reactivity of compounds. acs.org By training models on datasets that include deuterated molecules, researchers can develop predictive tools for designing novel deuterated compounds with specific desired properties. acs.org

Expansion of Analytical Applications in High-Throughput and Omics-Based Research

In the fields of metabolomics, proteomics, and lipidomics, deuterated compounds like tert-butyl methyl-d3 ether are essential as internal standards for quantitative analysis. sigmaaldrich.comresolvemass.caresearchgate.net The use of stable isotope-labeled standards is considered the gold standard for mass spectrometry-based quantification because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, which corrects for variations in sample extraction and instrument response. researchgate.net

The development of high-throughput analytical methods relies heavily on these standards for accuracy and reproducibility. sigmaaldrich.com For example, a lipid extraction method using methyl-tert-butyl ether (MTBE) has been developed for high-throughput shotgun lipidomics. nih.govnih.gov In such a workflow, this compound serves as an ideal internal standard, ensuring precise quantification across a large number of samples. gcms.czresearchgate.net Its use helps to mitigate matrix effects, which can cause ion suppression or enhancement in liquid chromatography-mass spectrometry (LC-MS) analyses. resolvemass.ca

Furthermore, isotopic labeling is at the core of advanced quantitative proteomics techniques like isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis – Activity-Based Protein Profiling). nih.gov This method uses isotopically labeled probes to create a quantitative profile of cysteine reactivity across the proteome, demonstrating how deuterated and other isotopically labeled reagents enable large-scale, 'omics'-based research. researchgate.netnih.gov

Table 2: Role of this compound in Analytical Techniques

| Analytical Field | Application of this compound | Key Benefit |

|---|---|---|

| Environmental Analysis | Internal standard for GC-MS quantification of MTBE and other gasoline additives. gcms.czcore.ac.uk | Accounts for variations in purging efficiency and ensures accurate quantification at low concentrations. gcms.cz |

| Metabolomics | Internal standard for high-throughput LC/MS or GC-MS analysis. sigmaaldrich.com | Improves accuracy and precision of metabolite quantification. sigmaaldrich.com |

| Lipidomics | Internal standard in MTBE-based lipid extraction for shotgun profiling. nih.govnih.gov | Corrects for lipid recovery efficiency and mitigates matrix effects in MS analysis. resolvemass.canih.gov |

| Proteomics (by extension) | Serves as a model for the use of deuterated standards in quantitative methods. nih.gov | Enables robust and systematic evaluation of protein activity and function on a large scale. nih.gov |

Deeper Exploration of Complex Environmental Biotransformation Networks using Isotopic Tracers

Understanding the fate of environmental contaminants like MTBE is crucial for remediation efforts. nih.govepa.gov The use of isotopic tracers provides a powerful tool to track the biotransformation of such pollutants in situ. acs.orgnih.gov Compound-Specific Isotope Analysis (CSIA) measures the changes in the stable isotope ratios (e.g., ¹³C/¹²C and ²H/¹H) of a contaminant as it degrades. acs.org

Studies on the anaerobic biotransformation of MTBE have shown significant carbon isotope fractionation. nih.gov The detection of transformation products like tert-butyl alcohol (TBA) alongside a shift in the isotopic signature of the remaining MTBE provides strong evidence of active biodegradation. acs.orgnih.gov This information is critical for assessing the effectiveness of natural attenuation at contaminated sites. researchgate.netnih.gov

In these complex environmental studies, accurate quantification of the parent compound (MTBE) and its degradation products is essential. This compound is used as an internal standard to achieve the necessary precision and accuracy in quantifying trace levels of MTBE in groundwater and soil samples. gcms.czcore.ac.uk As research moves towards understanding entire biotransformation networks, involving multiple degradation steps and microbial communities, the role of deuterated internal standards in providing reliable quantitative data will become even more critical.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying tert-butyl methyl-d3 ether in environmental or biological samples?

- Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for detecting MTBE-d3 due to its high sensitivity for deuterated compounds. The ASTM D5441-21 standard outlines GC protocols for MTBE analysis, emphasizing column selection (e.g., polar capillary columns) and calibration with deuterated internal standards to account for matrix effects . For trace-level detection in water, solid-phase microextraction (SPME) prior to GC-MS improves recovery rates by minimizing interference from non-volatile contaminants .

Q. How can isotopic purity of MTBE-d3 be validated during synthesis?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming deuterium incorporation at the methyl groups. For example, the absence of proton signals at δ 1.2–1.3 ppm (tert-butyl) and δ 3.2–3.3 ppm (methoxy) in ¹H NMR confirms successful deuteration. Mass spectrometry (high-resolution MS) further verifies isotopic purity by detecting the molecular ion cluster (e.g., m/z 91 for MTBE-d3 vs. 88 for non-deuterated MTBE) .

Q. What safety protocols are essential for handling MTBE-d3 in laboratory settings?

- Answer : MTBE-d3 is highly flammable (flash point: −28°C) and requires inert atmosphere storage (e.g., argon) to prevent peroxide formation. Static electricity mitigation (grounded equipment) and explosion-proof fume hoods are mandatory during transfers. Occupational exposure should be monitored using pumped sorbent tubes (e.g., MDHS 96) with GC-MS analysis, adhering to workplace atmospheric standards (e.g., EN 14042:2003) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in MTBE-d3’s reproductive toxicity data across studies?

- Answer : Discrepancies often arise from variations in exposure duration, species-specific metabolism, or confounding factors (e.g., solvent carriers). A tiered approach is recommended:

- Step 1 : Replicate in vivo studies using standardized OECD guidelines (e.g., TG 414, 443) with controlled dosing (oral/inhalation) in multiple species (rats, rabbits).

- Step 2 : Conduct in vitro assays (e.g., placental barrier models) to isolate MTBE-d3’s direct effects from systemic metabolic byproducts like formaldehyde.

- Step 3 : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences and identify critical exposure windows .

Q. How does MTBE-d3’s degradation pathway in advanced oxidation processes (AOPs) differ from its non-deuterated counterpart?

- Answer : In VUV/Fe(II)/H₂O₂ systems, MTBE-d3 exhibits slower degradation kinetics due to kinetic isotope effects (KIE) in hydroxyl radical (•OH) reactions. Deuterated C-H bonds (C-D) require higher activation energy for cleavage, reducing reaction rates by ~30% compared to non-deuterated MTBE. Product analysis via LC-QTOF-MS reveals deuterium retention in intermediates (e.g., tert-butyl formate-d3), confirming C-D bond stability during oxidation .

Q. What methodologies optimize MTBE-d3’s use as a tracer in groundwater contamination studies?

- Answer : Co-injection with conservative tracers (e.g., bromide) in aquifer tests improves spatial resolution of MTBE-d3 migration. High-resolution stable isotope probing (SIP) coupled with compound-specific isotope analysis (CSIA) tracks deuterium enrichment in degradation byproducts (e.g., tert-butanol-d3) to differentiate biotic vs. abiotic processes. Field deployments should use low-KD (sorption coefficient) zones to minimize matrix interactions .

Methodological Guidance for Data Interpretation

Q. How should researchers address batch variability in deuterated MTBE synthesis?

- Answer : Implement quality control (QC) checks at each synthesis step:

- QC1 : Monitor deuteration efficiency via FT-IR (C-D stretching at ~2100 cm⁻¹).

- QC2 : Quantify residual protons using ¹H NMR with relaxation reagents (e.g., Cr(acac)₃) to enhance signal accuracy.

- QC3 : Validate batch consistency through accelerated stability studies (40°C/75% RH for 4 weeks) to detect isotopic exchange or degradation .

Q. What statistical approaches are robust for low-dose MTBE-d3 toxicokinetic studies?

- Answer : Bayesian hierarchical modeling accounts for censored data (e.g., values below detection limits) and inter-individual variability in metabolic rates. Non-linear mixed-effects models (NLME) parameterize absorption/distribution phases, while Monte Carlo simulations quantify uncertainty in threshold doses for hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.